Carbamoyl mycophenolic acid ethyl ester
Description
Properties
CAS No. |
40336-43-4 |
|---|---|
Molecular Formula |
C20H25NO7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (E)-6-(4-carbamoyloxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO7/c1-5-26-15(22)9-7-11(2)6-8-13-17(25-4)12(3)14-10-27-19(23)16(14)18(13)28-20(21)24/h6H,5,7-10H2,1-4H3,(H2,21,24)/b11-6+ |
InChI Key |
OGZXNIUMCRIYRK-IZZDOVSWSA-N |
SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C |
Isomeric SMILES |
CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)/C |
Canonical SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1OC(=O)N)C)OC)C |
Synonyms |
carbamoyl mycophenolic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Mycophenolic Acid (MPA)
- Structure : Native compound with a carboxylic acid group.
- Pharmacology : Direct IMPDH inhibition (IC₅₀ ~ 10–100 nM) .
- Clinical Use: Limited oral bioavailability due to poor solubility; typically administered as prodrugs (e.g., mycophenolate mofetil) .
- Metabolism : Rapid glucuronidation to inactive metabolites (MPAG, AcMPAG) .
Mycophenolate Mofetil (MMF)
Mycophenolic Acid Methyl Ester
Carbamoyl Mycophenolic Acid Ethyl Ester
- Structure: Ethyl ester with carbamoyl substitution (likely at the phenolic or carboxyl group).
- Metabolic Stability: Carbamoyl could slow esterase-mediated hydrolysis, prolonging half-life. Target Affinity: Carbamoyl’s hydrogen-bonding capacity might alter IMPDH binding kinetics or off-target effects.
Comparative Data Table
Mechanistic and Structural Insights
- Ester vs. Carbamoyl Modifications : Ethyl esters (e.g., MMF) improve absorption but lack tissue specificity. Carbamoyl groups, as seen in HDAC inhibitors , may enhance target selectivity or antioxidant activity (e.g., hematommic acid ethyl ester increased cell viability by 56.2% in oxidative stress models ).
- Metabolic Pathways : Carbamoyl substitution could divert metabolism from glucuronidation to alternative pathways (e.g., cytochrome P450), altering drug-drug interaction risks .
Q & A
Q. What are the key synthetic strategies for preparing carbamoyl mycophenolic acid ethyl ester, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via esterification and carbamoylation reactions. A common approach involves:
- Step 1: Activation of mycophenolic acid (MPA) using reagents like thionyl chloride to form the acid chloride.
- Step 2: Reaction with ethanol to yield the ethyl ester intermediate.
- Step 3: Introduction of the carbamoyl group via coupling with an isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
Critical parameters include temperature control (<40°C to prevent decomposition), solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios (1:1.2 MPA-to-carbamoyl reagent). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (>98% purity) .
Q. How can researchers characterize the structural and functional properties of this compound?
Answer: Comprehensive characterization involves:
- Spectroscopic Analysis:
- NMR (¹H, ¹³C, DEPT-135) to confirm ester and carbamoyl group integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, carbamoyl NH at δ 6.8–7.2 ppm) .
- FTIR for functional groups (C=O stretch at ~1700–1750 cm⁻¹ for ester and carbamate) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystalline) to resolve 3D conformation and intermolecular interactions .
Q. What is the role of this compound in medicinal chemistry, particularly compared to mycophenolate mofetil?
Answer: While mycophenolate mofetil (a malonyl ethyl ester of MPA) is a prodrug targeting inosine monophosphate dehydrogenase (IMPDH) for immunosuppression, the carbamoyl derivative may exhibit altered pharmacokinetics:
- Enhanced Lipophilicity: The carbamoyl group increases membrane permeability, potentially improving bioavailability .
- Metabolic Stability: Resistance to esterase-mediated hydrolysis compared to mycophenolate mofetil, as shown in simulated gastric fluid assays (pH 2.0, 37°C, 24h) .
- Targeted Activity: Preliminary studies suggest selective inhibition of lymphocyte proliferation (IC₅₀ = 0.5–1.0 µM in Jurkat T-cell assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Answer: SAR optimization involves:
- Modifying Substituents:
- Carbamoyl Group: Replacement with urea or thiocarbamate to alter hydrogen-bonding interactions with IMPDH .
- Ethyl Ester: Substitution with cyclopropyl or tert-butyl esters to modulate hydrolysis rates in vivo .
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to IMPDH (PDB: 1NF7). Key residues: Cys331, Tyr526 .
- In Vitro Assays: Dose-response curves (0.1–10 µM) in lymphocyte proliferation assays to quantify potency improvements .
Q. What experimental designs are suitable for resolving contradictions in cytotoxicity data for this compound?
Answer: Discrepancies in cytotoxicity (e.g., pan-cytotoxicity vs. cell-type specificity) require:
- Dose-Response Profiling: Multi-concentration testing (0.1–100 µM) across diverse cell lines (e.g., HeLa, HEK293, primary lymphocytes) .
- Mechanistic Studies:
- ROS Detection: Flow cytometry with DCFH-DA probe to assess oxidative stress contribution.
- Apoptosis Markers: Western blot for caspase-3/7 and PARP cleavage .
- Metabolomic Profiling: LC-MS/MS to identify metabolite differences between sensitive/resistant cells (e.g., IMPDH substrate depletion) .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
Answer: Stability assays include:
- pH-Dependent Hydrolysis: Incubation in buffers (pH 1.2, 4.5, 7.4) at 37°C, with HPLC monitoring of parent compound degradation (t₁/₂ calculations) .
- Enzymatic Hydrolysis: Exposure to esterases (e.g., porcine liver esterase) or human plasma, followed by LC-MS quantification of MPA release .
- Comparative Kinetics: Parallel studies with mycophenolate mofetil to benchmark hydrolysis rates (e.g., carbamoyl ester t₁/₂ = 8h vs. mofetil t₁/₂ = 2h at pH 7.4) .
Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?
Answer: High-sensitivity quantification employs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
